Avocadene 1-acetate

Catalog No.
S614398
CAS No.
24607-09-8
M.F
C19H36O4
M. Wt
328.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Avocadene 1-acetate

CAS Number

24607-09-8

Product Name

Avocadene 1-acetate

IUPAC Name

[(2S,4S)-2,4-dihydroxyheptadec-16-enyl] acetate

Molecular Formula

C19H36O4

Molecular Weight

328.5 g/mol

InChI

InChI=1S/C19H36O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-18(21)15-19(22)16-23-17(2)20/h3,18-19,21-22H,1,4-16H2,2H3/t18-,19-/m0/s1

InChI Key

NLBYRERHXBTBBR-OALUTQOASA-N

SMILES

CC(=O)OCC(CC(CCCCCCCCCCCC=C)O)O

Synonyms

2,4-dihydroxy-HDEAc, 2,4-dihydroxyheptadec-16-enyl acetate

Canonical SMILES

CC(=O)OCC(CC(CCCCCCCCCCCC=C)O)O

Isomeric SMILES

CC(=O)OC[C@H](C[C@H](CCCCCCCCCCCC=C)O)O

Antimycobacterial Activity

Avocadene 1-acetate, a fatty alcohol derivative found in Persea americana (avocado), has shown potential in fighting Mycobacterium tuberculosis, the bacteria that causes tuberculosis. Studies have found that compounds isolated from unripe avocado pulp, including avocadenol A and B (which are closely related to avocadene 1-acetate), exhibit significant in vitro (in laboratory conditions) activity against this pathogen [].

While avocadene 1-acetate itself hasn't been specifically tested in this context, the research on similar compounds from avocados suggests a promising avenue for further investigation [].

Antimicrobial and Food Preservation Properties

Avocadene 1-acetate belongs to a class of compounds called acetogenins, found in abundance within avocado seeds. Researchers have been exploring the antimicrobial potential of these acetogenins, including Avocadene 1-acetate (often referred to as AcO-avocadene in research). Studies have shown that these compounds can effectively inhibit the growth of vegetative cells and germination of endospores in Clostridium sporogenes, a bacterium that can cause food spoilage []. This research suggests that avocadene 1-acetate and other avocado acetogenins could be used as natural food preservatives [].

Avocadene 1-acetate is a naturally occurring compound primarily found in avocados, classified as a long-chain fatty alcohol. Its chemical formula is C19H36O4C_{19}H_{36}O_{4}, and it is also known by its IUPAC name, 2,4-dihydroxyheptadec-16-en-1-yl acetate. This compound features a terminal unsaturated carbon chain of 17 carbons, which contributes to its unique properties and biological activities. Avocadene 1-acetate is recognized for its potential applications in various fields, including chemistry, biology, and medicine .

  • Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The acetate group in avocadene 1-acetate can be replaced by other functional groups through substitution reactions facilitated by reagents like sodium methoxide or sodium ethoxide.

Major Products

  • Oxidation: Various oxidized derivatives.
  • Reduction: Corresponding alcohols.
  • Substitution: Various substituted derivatives depending on the reagent used.

Avocadene 1-acetate exhibits notable biological activities, particularly in the context of cancer research. It has been investigated for its potential anti-leukemia and anti-viral properties. Studies suggest that the compound may inhibit mitochondrial fatty acid oxidation, which is crucial in cellular metabolism and energy production . The suppression of this pathway has implications for cancer cell metabolism, making avocadene 1-acetate a candidate for therapeutic development against certain types of leukemia.

The synthesis of avocadene 1-acetate typically involves the acetylation of avocadene, a naturally occurring compound extracted from avocados. The general synthesis pathway includes:

  • Extraction: Avocadene is extracted from avocado pulp or seeds using solvents like ethyl acetate.
  • Purification: The extracted avocadene is purified through chromatographic techniques.
  • Acetylation: The purified avocadene undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine to yield avocadene 1-acetate.

Industrial production methods mirror these steps but are optimized for higher yields and utilize advanced purification techniques like high-performance liquid chromatography.

Avocadene 1-acetate has diverse applications across various fields:

  • Chemistry: Used as a precursor in the synthesis of complex organic molecules.
  • Biology: Studied for its role in cellular processes and metabolic pathways.
  • Medicine: Investigated for potential anti-leukemia and anti-viral properties.
  • Industry: Utilized in developing natural preservatives and antimicrobial agents for food preservation .

Research on avocadene 1-acetate has highlighted its interactions with various biological targets. Specifically, it has been shown to suppress mitochondrial fatty acid oxidation, which is critical for energy production in cells. This suppression may contribute to its cytotoxic effects on cancer cells, particularly in leukemia . Further studies are needed to elucidate the full range of interactions and mechanisms through which avocadene 1-acetate exerts its biological effects.

Several compounds share structural similarities with avocadene 1-acetate, including:

  • Avocadyne: Another long-chain fatty alcohol derivative found in avocados, known for its anti-leukemia and anti-viral properties.
  • Avocadenol A and B: Compounds isolated from avocados with significant antimycobacterial activity.
  • Avocadene 2-acetate: A related compound that also belongs to the class of long-chain fatty alcohols.

Comparison

Avocadene 1-acetate is unique due to its specific acetylation, which imparts distinct chemical properties and biological activities compared to its analogs like avocadyne and avocadenol. The presence of the acetate group differentiates it from other similar compounds, influencing its reactivity and interaction with biological targets .

Physical Description

Solid

XLogP3

5.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

328.26135963 g/mol

Monoisotopic Mass

328.26135963 g/mol

Heavy Atom Count

23

Melting Point

58-59°C

Other CAS

24607-09-8

Use Classification

Fatty Acyls [FA] -> Fatty alcohols [FA05]

Dates

Modify: 2024-04-14

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